2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of a benzo[b][1,4]dioxepin ring and a thiazolyl-pyridine moiety
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H17N3O3S/c23-18(10-13-4-5-16-17(9-13)25-8-2-7-24-16)22-19-21-15(12-26-19)14-3-1-6-20-11-14/h1,3-6,9,11-12H,2,7-8,10H2,(H,21,22,23) |
InChI Key |
HWXYQAOVABPAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications:
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b][1,4]dioxepin derivatives and thiazolyl-pyridine compounds. Examples include:
- 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Uniqueness
What sets 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide apart is its combination of the benzo[b][1,4]dioxepin ring and the thiazolyl-pyridine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
The compound 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.
Chemical Structure and Properties
The compound features a unique structural framework combining a benzo[b][1,4]dioxepin moiety with a thiazole and pyridine ring. The molecular formula is , and it has notable physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 302.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions to form the dioxepin structure followed by amide bond formation with the thiazole derivative.
Anticancer Activity
Recent studies have demonstrated that derivatives of the benzo[b][1,4]dioxepin scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to our target compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
Case Study:
In a comparative study, a related compound demonstrated an IC50 of 16.19 ± 1.35 μM against HCT-116 cells, indicating substantial anticancer potential . The introduction of specific substituents on the thiazole ring was found to enhance cytotoxic effects significantly.
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Cell Proliferation: These compounds may disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Kinases: Some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), these compounds can induce cellular stress responses that lead to cancer cell death.
Pharmacological Studies
Pharmacokinetic studies are essential to understanding the bioavailability and metabolism of this compound. Preliminary data suggest moderate solubility and permeability characteristics, which are favorable for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
